1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride

LSD1 inhibition MAO selectivity epigenetic probe design

1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride is a 1-arylcyclopropylamine derivative with the molecular formula C₁₀H₁₃BrClN and a molecular weight of 262.58 g·mol⁻¹. The compound features a cyclopropane ring bearing a primary amine and a 5-bromo-2-methylphenyl group at the geminal 1-position, distinguishing it from the more extensively studied 2-arylcyclopropylamine pharmacophore class exemplified by tranylcypromine.

Molecular Formula C10H13BrClN
Molecular Weight 262.58
CAS No. 2219378-58-0
Cat. No. B2927053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride
CAS2219378-58-0
Molecular FormulaC10H13BrClN
Molecular Weight262.58
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C2(CC2)N.Cl
InChIInChI=1S/C10H12BrN.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H
InChIKeyYJSRWQZYKNMXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride (CAS 2219378-58-0): Structural Identity and Procurement Baseline


1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride is a 1-arylcyclopropylamine derivative with the molecular formula C₁₀H₁₃BrClN and a molecular weight of 262.58 g·mol⁻¹ . The compound features a cyclopropane ring bearing a primary amine and a 5-bromo-2-methylphenyl group at the geminal 1-position, distinguishing it from the more extensively studied 2-arylcyclopropylamine pharmacophore class exemplified by tranylcypromine [1]. The hydrochloride salt form (CAS 2219378-58-0) is supplied commercially at 98% purity and serves as a versatile building block in medicinal chemistry, where 1-arylcyclopropylamines act as bioisosteric motifs for lead optimisation [2].

Why 1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride Cannot Be Replaced by Generic Cyclopropylamine Analogs


Cyclopropylamine-containing compounds span two structurally distinct subclasses—1-arylcyclopropylamines and 2-arylcyclopropylamines—that exhibit fundamentally different biological target engagement profiles. The extensively characterised 2-arylcyclopropylamine scaffold, exemplified by trans-2-phenylcyclopropylamine (PCPA, tranylcypromine), acts as a mechanism-based inhibitor of LSD1 (IC₅₀ = 80.7 µM) and both MAO-A and MAO-B [1]. In contrast, the 1-arylcyclopropylamine architecture positions the aryl group geminally to the amine, creating a quaternary carbon centre that alters both the pKa of the amine and the trajectory of the aryl ring relative to key active-site residues [2]. Within the 1-aryl subclass, the 5-bromo-2-methyl substitution pattern introduces a heavy halogen at a specific position that enables Pd-catalysed cross-coupling diversification—a capability absent in both the unsubstituted parent (1-phenylcyclopropan-1-amine, CAS 41049-53-0) and the 2-aryl isomers [3]. Additionally, the hydrochloride salt provides enhanced aqueous solubility (typically >10 mg·mL⁻¹ for analogous cyclopropylamine·HCl salts) compared with the free base (CAS 1314650-97-9), facilitating direct use in biological assay buffers without additional formulation steps .

Quantitative Differentiation Evidence for 1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride (CAS 2219378-58-0)


1-Aryl versus 2-Aryl Cyclopropylamine Architecture: Target Engagement Profile Divergence

The target compound belongs to the 1-arylcyclopropylamine subclass, which positions the aryl group at the geminal (C1) position of the cyclopropane ring, creating a quaternary α-carbon centre. In the well-characterised 2-arylcyclopropylamine series, PCPA (trans-2-phenylcyclopropan-1-amine) inhibits LSD1 with an IC₅₀ of 80.7 ± 8.0 µM but also potently inhibits MAO-A and MAO-B [1]. The 1-aryl architecture fundamentally alters the geometry of the amine relative to the FAD cofactor in LSD1, and published structure-activity data for 1-aryl-2-fluorocyclopropylamines demonstrate that 1-aryl substitution yields distinct MAO-A/MAO-B selectivity ratios compared with 2-aryl analogs, with 1-phenylcyclopropylamine showing an IC₅₀ > 100 µM against both MAO isoforms versus sub-micromolar values for 2-aryl derivatives [2]. This establishes that 1-aryl and 2-aryl cyclopropylamines are not functionally interchangeable, and selection between them is a critical study-design decision.

LSD1 inhibition MAO selectivity epigenetic probe design

5-Bromo-2-methyl Aryl Substitution: Synthetic Diversification Handle Absent in Parent and Isomeric Compounds

The 5-bromo substituent on the phenyl ring provides a chemically orthogonal synthetic handle for Pd-catalysed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions [1]. This enables late-stage diversification of the cyclopropylamine scaffold without altering the sterically congested quaternary amine-bearing centre. The unsubstituted parent compound 1-phenylcyclopropan-1-amine (CAS 41049-53-0) lacks any halogen handle and thus requires de novo synthesis for each aryl variant. The isomeric 2-(4-bromophenyl)cyclopropanamine retains a bromine but positions it on a 2-aryl scaffold with distinct biological properties (see Evidence Item 1). The 2-methyl group on the target compound further provides steric differentiation: its ortho relationship to the cyclopropane quaternary centre increases rotational restriction around the Caryl–Ccyclopropane bond compared with the unsubstituted parent, with the methyl group contributing a calculated increase in torsional barrier of approximately 4–6 kJ·mol⁻¹ based on analogous biphenyl systems [2].

cross-coupling building block structure-activity relationship

Hydrochloride Salt versus Free Base: Solubility and Handling Differentiation for Biological Assay Use

The hydrochloride salt (CAS 2219378-58-0, MW 262.58) offers significant practical advantages over the free base form (CAS 1314650-97-9, MW 226.11) for aqueous biological assay workflows. The free base is a lipophilic oil or low-melting solid (calculated logP ~2.8–3.2 based on fragment-based estimates for C₁₀H₁₂BrN), with expected aqueous solubility below 1 mg·mL⁻¹ at pH 7.4 . Conversion to the hydrochloride salt increases aqueous solubility through ionisation: analogous 1-arylcyclopropylamine·HCl salts demonstrate solubility of 10–50 mg·mL⁻¹ in phosphate-buffered saline (PBS) [1]. The commercially supplied hydrochloride salt at 98% purity (Leyan, Product No. 2207096) eliminates the weighing and solubilisation challenges associated with the free base and enables direct preparation of DMSO or aqueous stock solutions at concentrations ≥10 mM, which are required for typical dose-response assays .

salt form selection aqueous solubility biological assay compatibility

Benzyl-Linked Analog versus Direct Aryl Attachment: Conformational Restriction and Metabolic Stability Implications

A close commercially available comparator, N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine (CAS 1514360-26-9, MW 240.14), incorporates a methylene spacer between the 5-bromo-2-methylphenyl group and the cyclopropanamine nitrogen, generating a secondary amine with a flexible benzyl linkage . The target compound, by contrast, features a direct Caryl–Ccyclopropane bond at a quaternary centre, eliminating the benzylic methylene group. This structural difference has two consequences: (i) the quaternary α-carbon in the target compound is resistant to metabolic N-dealkylation—a major clearance pathway for secondary benzylamines mediated by CYP450 isoforms (CYP2D6, CYP3A4)—because the amine is directly attached to a quaternary carbon rather than a benzylic methylene [1]; (ii) the direct attachment restricts the conformational space of the aryl group, reducing the entropic penalty upon target binding by an estimated 2–4 kJ·mol⁻¹ (ΔS contribution) compared with the flexible benzyl analog [2]. The benzyl analog (CAS 1514360-26-9) has been reported as a serotonin transporter (SERT) inhibitor, whereas the target compound's 1-aryl architecture would be expected to occupy a different region of chemical space based on comparison with known 1-arylcyclopropylamine pharmacology [3].

metabolic stability conformational restriction bioisostere design

Commercial Purity and Supply Consistency: Target Compound versus Closest Analogs

The target compound is commercially available at 98% purity (Leyan, Product No. 2207096) with the hydrochloride salt form ensuring defined stoichiometry and consistent physicochemical properties . In contrast, the free base analog (CAS 1314650-97-9) is supplied at 95% purity , and the benzyl spaced analog (CAS 1514360-26-9) is also listed at 95% . The 3% differential in purity between the hydrochloride salt (98%) and the free base (95%) translates to approximately 30 mg of unspecified impurities per gram of compound, which can confound biological assay interpretation, particularly in phenotypic screens where impurities at >1% levels may elicit off-target cellular responses [1]. The hydrochloride salt's higher purity reduces the need for pre-assay purification (e.g., preparative HPLC) and provides confidence that observed biological activity is attributable to the parent structure.

procurement quality purity specification supply chain reliability

Recommended Application Scenarios for 1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride Based on Differentiation Evidence


Epigenetic Probe Development Requiring LSD1-Relevant Scaffolds Without MAO Confounding Activity

Investigators developing chemical probes targeting LSD1 (KDM1A) should consider the 1-arylcyclopropylamine scaffold as a starting point when MAO-A/MAO-B counter-screening activity must be minimised. The published 2-arylcyclopropylamine LSD1 inhibitor PCPA inhibits MAO-A with an IC₅₀ of 0.388 µM and MAO-B with an IC₅₀ of 1.36 µM [1], whereas 1-arylcyclopropylamine analogs demonstrate >100 µM IC₅₀ against both MAO isoforms [2]. The target compound's 5-bromo substituent further enables late-stage Pd-catalysed installation of biaryl or heteroaryl groups to optimise LSD1 binding, using the same diversification strategy demonstrated for 2-aryl biarylcyclopropylamines (BCPAs) that achieved LSD1 IC₅₀ values as low as 83 nM [3]. The hydrochloride salt's aqueous solubility facilitates direct use in enzymatic assay buffers at relevant screening concentrations.

Building Block for Parallel Library Synthesis via Suzuki-Miyaura Diversification

Medicinal chemistry groups conducting structure-activity relationship (SAR) studies can employ the target compound as a common advanced intermediate for parallel synthesis of 1-arylcyclopropylamine libraries. The 5-bromo substituent undergoes Pd-catalysed Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids under standard conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/MeOH/H₂O, 80 °C), as validated for analogous bromoaryl cyclopropylamine substrates [1]. This strategy avoids the multi-step linear synthesis required for each aryl variant starting from the corresponding aryl nitrile (typically 2–3 steps per derivative) [2]. The ortho-methyl group provides a defined steric environment that can influence cross-coupling regioselectivity in subsequent transformations. The 98% purity of the commercial HCl salt minimises side reactions during library production and simplifies post-reaction purification.

In Vivo Pharmacodynamic Studies Requiring Metabolically Stable Amine Probes

For in vivo target engagement or pharmacodynamic biomarker studies, the target compound's quaternary α-carbon architecture offers a predicted metabolic stability advantage over flexible benzylamine analogs. Secondary benzylamines such as N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine (CAS 1514360-26-9) are susceptible to rapid CYP450-mediated N-dealkylation with predicted human liver microsomal half-lives often below 30 minutes [1]. The target compound eliminates the benzylic methylene group entirely, replacing it with a direct quaternary Caryl–Ccyclopropane linkage that is resistant to the same metabolic pathway [2]. This structural feature may translate to longer in vivo half-life and higher target tissue exposure, reducing the dose frequency required to maintain pharmacodynamic target coverage. The hydrochloride salt form provides consistent oral or parenteral formulation properties across batches.

Chemical Biology Tool Compound Synthesis Using the Bromine as a Radiochemical Labelling Handle

The 5-bromo substituent serves as a precursor for radiochemical labelling via halogen exchange or Pd-mediated carbonylation/cyanation, enabling the synthesis of ¹⁴C-, ³H-, or ¹⁸F-labelled analogs for target occupancy, autoradiography, or PET imaging studies. The 1-arylcyclopropylamine scaffold has been established as a bioisosteric motif in drug discovery [1], and installation of a radiolabel at the 5-position via the bromine handle maintains the key structural features of the pharmacophore. The quaternary α-carbon centre ensures that the label is metabolically stable and not subject to exchange or elimination during in vivo distribution studies. The high purity (98%) of the starting material is critical for radiochemical synthesis, where impurities can quench reactive intermediates or generate radioactive byproducts that complicate purification [2].

Quote Request

Request a Quote for 1-(5-Bromo-2-methylphenyl)cyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.